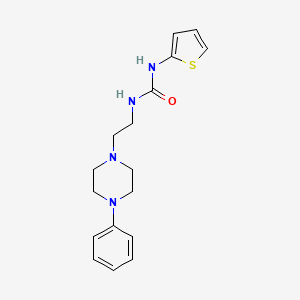
1-(2-(4-Phenylpiperazin-1-yl)ethyl)-3-(thiophen-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(4-Phenylpiperazin-1-yl)ethyl)-3-(thiophen-2-yl)urea is a complex organic compound that features a piperazine ring, a phenyl group, and a thiophene ring
准备方法
The synthesis of 1-(2-(4-Phenylpiperazin-1-yl)ethyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-phenylpiperazine with 2-bromoethylamine to form an intermediate, which is then reacted with thiophene-2-carbonyl isocyanate under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
化学反应分析
1-(2-(4-Phenylpiperazin-1-yl)ethyl)-3-(thiophen-2-yl)urea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(2-(4-Phenylpiperazin-1-yl)ethyl)-3-(thiophen-2-yl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-(2-(4-Phenylpiperazin-1-yl)ethyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound binds to these receptors, modulating their activity and influencing neurotransmission pathways. This interaction can lead to various physiological effects, which are the subject of ongoing research to better understand its potential therapeutic applications.
相似化合物的比较
1-(2-(4-Phenylpiperazin-1-yl)ethyl)-3-(thiophen-2-yl)urea can be compared with other similar compounds, such as:
1-(2-(4-Phenylpiperazin-1-yl)ethyl)-3-(furan-2-yl)urea: This compound features a furan ring instead of a thiophene ring, which may result in different chemical and biological properties.
1-(2-(4-Phenylpiperazin-1-yl)ethyl)-3-(pyridin-2-yl)urea: The presence of a pyridine ring can influence the compound’s reactivity and interaction with biological targets. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
生物活性
1-(2-(4-Phenylpiperazin-1-yl)ethyl)-3-(thiophen-2-yl)urea, also known by its CAS number 1211021-56-5, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring substituted with a phenyl group and a thiophenyl moiety, which contribute to its pharmacological properties.
Chemical Structure
The molecular formula of this compound is C17H22N4OS, with a molecular weight of approximately 330.45 g/mol. The structure includes:
- A piperazine ring.
- An ethyl linker.
- A thiophen-2-yl group attached to the urea functional group.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
Acetylcholinesterase Inhibition :
This compound has been identified as a potential inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, the compound may enhance cholinergic neurotransmission, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease .
Receptor Interactions :
The phenylpiperazine moiety is known to interact with multiple neurotransmitter receptors, including serotonin and dopamine receptors. This interaction may modulate their activity, contributing to potential therapeutic effects in psychiatric disorders .
Biological Activity Studies
Recent studies have explored the biological activity of related compounds, providing insights into the efficacy and potential applications of this compound.
Table 1: Summary of Biological Activities
Case Study 1: Acetylcholinesterase Inhibition
A study demonstrated that derivatives of piperazine, including those similar to this compound, displayed potent AChE inhibition. The mechanism involved binding at the active site, preventing substrate hydrolysis and thus increasing acetylcholine levels in neuronal synapses .
Case Study 2: Antitumor Activity
In another investigation, thiophene-containing urea derivatives were tested for their antitumor properties against various cancer cell lines. Results indicated that these compounds could induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest and caspase activation .
属性
IUPAC Name |
1-[2-(4-phenylpiperazin-1-yl)ethyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c22-17(19-16-7-4-14-23-16)18-8-9-20-10-12-21(13-11-20)15-5-2-1-3-6-15/h1-7,14H,8-13H2,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOWVVZEINHJPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)NC2=CC=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














